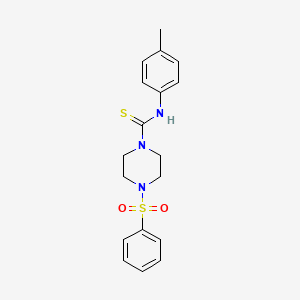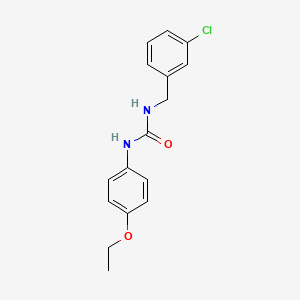
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea, also known as CBE, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. CBE is a urea derivative that has been shown to have potent inhibitory effects on various enzymes and receptors, making it a valuable tool in the study of biological processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been shown to have a high affinity for AChE, as well as other enzymes and receptors such as butyrylcholinesterase (BChE), muscarinic receptors, and nicotinic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on AChE and other enzymes and receptors, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea in lab experiments is its ability to selectively target specific enzymes and receptors, allowing researchers to investigate their roles in biological processes. Another advantage of this compound is its relatively low toxicity, which makes it a safer alternative to other enzyme inhibitors. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of new this compound derivatives with improved properties, such as increased solubility or selectivity for specific enzymes and receptors. Another area of interest is the investigation of this compound's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Overall, this compound is a valuable tool for scientific research with many potential applications in the future.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea involves the reaction of 3-chlorobenzyl isocyanate with 4-ethoxyaniline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established and has been used by many researchers to obtain high-quality this compound for their experiments.
Scientific Research Applications
N-(3-chlorobenzyl)-N'-(4-ethoxyphenyl)urea has been used in a variety of scientific studies to investigate its effects on various biological processes. One of the most common applications of this compound is in the study of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been shown to inhibit AChE activity, making it a useful tool for studying the role of AChE in the nervous system.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-8-6-14(7-9-15)19-16(20)18-11-12-4-3-5-13(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHERXXDVOYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
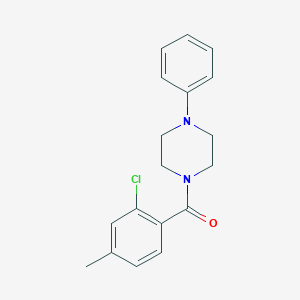


![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)
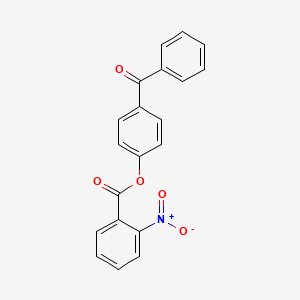

![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)
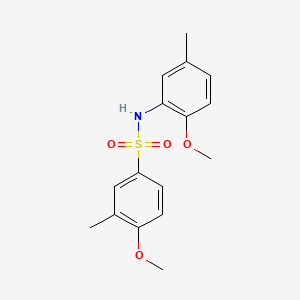
![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)
